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molecular formula C11H11N3O2 B8445828 5-Methyl-1H-pyrazole-3-carboxylic acid (4-hydroxy-phenyl)-amide

5-Methyl-1H-pyrazole-3-carboxylic acid (4-hydroxy-phenyl)-amide

Cat. No. B8445828
M. Wt: 217.22 g/mol
InChI Key: MHEAJCHALAVTEX-UHFFFAOYSA-N
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Patent
US09018241B2

Procedure details

This compound was prepared from 5-methyl-1H-pyrazole-3-carboxylic acid (4-benzyloxy-phenyl)-amide, using the same method used to prepare pyridine-2-carboxylic acid (4-hydroxyphenyl)amide. The product was purified by flash chromatography, on silica gel, eluted with 5 to 10% methanol in DCM as the eluant, to give the product as an off white solid, 2.75 g (68%). MS m/z 218 (MH+). 1H NMR(DMSO-d6) δ 2.28 (s, 3H), 6.47 (s, 1H), 6.71 (d, 2H), 7.55 (d, 2H), 9.19 (s, 1H), 9.67 (s, 1H) and 13.00 (s, 1H). Anal. calcd for C11H11N3O2: C, 60.08; H, 5.17; N, 19.10. Found: C, 60.00; H, 4.99; N, 19.25.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[CH:22]=[C:21]([CH3:23])[NH:20][N:19]=2)=[O:17])=[CH:11][CH:10]=1)C1C=CC=CC=1.OC1C=CC(NC(C2C=CC=CN=2)=O)=CC=1>>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[CH:22]=[C:21]([CH3:23])[NH:20][N:19]=2)=[O:17])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(=O)C1=NNC(=C1)C
Step Two
Name
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)NC(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography, on silica gel
WASH
Type
WASH
Details
eluted with 5 to 10% methanol in DCM as the eluant
CUSTOM
Type
CUSTOM
Details
to give the product as an off white solid, 2.75 g (68%)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)NC(=O)C1=NNC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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